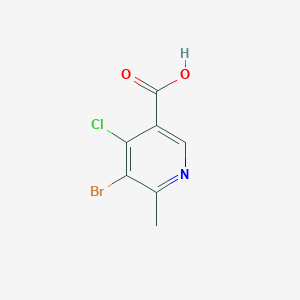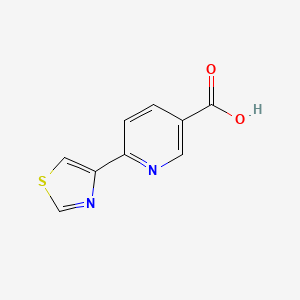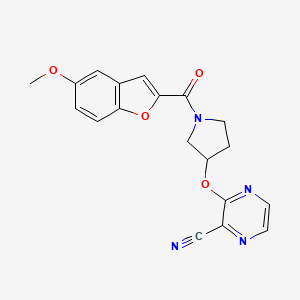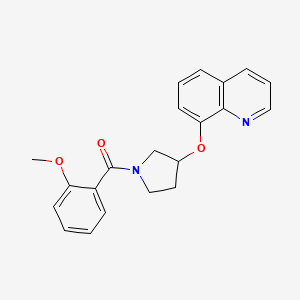
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide acts as a selective and irreversible inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABAergic neurotransmission results in enhanced inhibitory signaling, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increase in inhibitory signaling can have various effects on the brain, including anticonvulsant, anxiolytic, and analgesic properties. This compound has also been shown to enhance cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in lab experiments is its selectivity and potency as a GABA-AT inhibitor. This allows for specific targeting of GABAergic neurotransmission and can lead to more accurate and reliable results. However, one limitation of using this compound is its irreversible inhibition of GABA-AT, which can lead to potential long-term effects on GABAergic signaling.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and chronic pain. Additionally, further research could be conducted on the cognitive enhancing effects of this compound and its potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, research could be conducted on the long-term effects of this compound on GABAergic signaling and its potential for tolerance or dependence.
Métodos De Síntesis
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of this compound involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine to form N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. This intermediate is then reacted with cyanomethyl lithium to form this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound has anticonvulsant, anxiolytic, and analgesic properties, making it a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been investigated for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17(7-6-16)9-4-5-9/h1-3,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYZEULZHSZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2450715.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2450720.png)
![2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2450723.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)


![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)
![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)
